Dimethyl 2-amino-3-methylsuccinate

Description

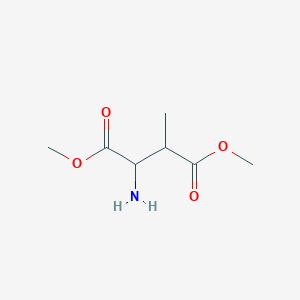

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

dimethyl 2-amino-3-methylbutanedioate |

InChI |

InChI=1S/C7H13NO4/c1-4(6(9)11-2)5(8)7(10)12-3/h4-5H,8H2,1-3H3 |

InChI Key |

ASDPWFLONREADP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)OC)N)C(=O)OC |

Origin of Product |

United States |

The Foundational Significance of Chiral Amino Acid Derivatives in Modern Organic Synthesis

Chiral amino acid derivatives are indispensable tools in modern organic synthesis, primarily due to their role as versatile building blocks for creating complex, stereochemically defined molecules. acs.orgnih.gov Their inherent chirality, a feature essential for biological activity, allows chemists to introduce specific three-dimensional arrangements into synthetic targets. This is crucial in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug can be dependent on a single enantiomer. acs.orgchemimpex.com

The use of these derivatives extends to asymmetric catalysis, where they can act as chiral ligands for metal catalysts or as organocatalysts themselves. nih.govnih.gov This approach enables the stereoselective synthesis of a wide array of compounds, from pharmaceuticals to agrochemicals. acs.orgchemimpex.com Furthermore, the modification of amino acids, such as through esterification to form derivatives like Dimethyl 2-amino-3-methylsuccinate, allows for tailored solubility and reactivity, expanding their utility in various synthetic transformations. rsc.org The development of efficient methods for synthesizing these chiral derivatives, such as asymmetric hydrogenation, is an active area of research, aiming to provide practical routes to enantiomerically pure compounds. acs.orgrsc.org

Historical Trajectories and Pivotal Milestones in the Academic Study of Dimethyl 2 Amino 3 Methylsuccinate

The academic study of Dimethyl 2-amino-3-methylsuccinate is intrinsically linked to the broader investigation of its parent compound, 2-amino-3-methylsuccinic acid, also known as 3-methylaspartic acid. Research into 3-methylaspartic acid and its derivatives has been noted for its biological and pharmaceutical interest, particularly as an analog of aspartate aminotransferase substrates. nih.govresearchgate.net

Key milestones in the study of the parent acid include its synthesis and the determination of its absolute configuration, which were established in the mid-20th century. researchgate.net The diester, this compound, has been a subject of more recent synthetic and catalytic studies. For instance, it has been explored as a substrate in enzymatic reactions. Ene-reductases have been identified that can asymmetrically reduce related unsaturated precursors, such as dimethyl citraconate and dimethyl itaconate, to produce chiral dimethyl 2-methylsuccinate, a closely related structure. mdpi.com While specific historical milestones for this compound are not extensively documented in isolation, its study is a part of the continuous effort to synthesize and characterize non-natural amino acid derivatives for various research applications.

Elucidating the Stereochemical Principles and Conformational Preferences of Dimethyl 2 Amino 3 Methylsuccinate

The esterification of the carboxylic acid groups to form the dimethyl ester alters the electronic and steric properties of the molecule. The methyl groups at the ester positions can influence the conformational flexibility around the C-C single bonds of the succinate (B1194679) backbone. While detailed crystallographic or solution-phase conformational studies specifically on Dimethyl 2-amino-3-methylsuccinate are not widely published, it is expected that the conformational preferences would seek to minimize steric interactions between the substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H13NO4 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | dimethyl 2-amino-3-methylbutanedioate |

| Canonical SMILES | CC(C(C(=O)OC)N)C(=O)OC |

| InChI Key | ASDPWFLONREADP-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Computational and Theoretical Investigations into the Molecular Behavior of Dimethyl 2 Amino 3 Methylsuccinate

Quantum Chemical Studies of Electronic Structure and Reactivity of Dimethyl 2-amino-3-methylsuccinate

There are no specific quantum chemical studies available in the public domain that detail the electronic structure and reactivity of this compound. Such studies, were they to be conducted, would typically involve methods like Density Functional Theory (DFT) or post-Hartree-Fock methods to calculate properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. These calculations would provide insights into the molecule's kinetic stability, reactivity, and potential sites for electrophilic and nucleophilic attack. For instance, a study on a different compound, methyl-3-aminothiophene-2-carboxylate, used DFT to calculate a HOMO-LUMO gap of approximately 4.537 eV, indicating high chemical reactivity. mdpi.com Similar calculations for this compound would be valuable but are not currently available.

Conformational Analysis and Exploration of Energy Landscapes via Computational Modeling

No specific conformational analysis or exploration of the energy landscape for this compound using computational modeling has been reported in the available literature. A conformational analysis would identify the stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them. This is often achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization and frequency calculations. The resulting energy landscape would reveal the relative populations of different conformers at a given temperature, which is crucial for understanding its biological activity and physical properties. For example, a study on 2-substituted cyclobutane-alpha-amino acid derivatives combined experimental techniques with computational methods to understand their conformational preferences. nih.gov

Prediction and Rationalization of Spectroscopic Properties for Mechanistic Insights into this compound

There are no available studies that predict or rationalize the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound through computational methods. Such predictive studies are valuable for interpreting experimental spectra and can provide mechanistic insights. For instance, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, while calculations of nuclear magnetic shieldings can help in the assignment of NMR signals. Vibrational frequency calculations are routinely used to interpret infrared and Raman spectra. While these methods are well-established, their application to this compound has not been documented.

Reaction Pathway Elucidation and Transition State Analysis for Transformations Involving this compound

No computational studies elucidating reaction pathways or analyzing transition states for chemical transformations involving this compound are present in the public literature. This type of investigation is critical for understanding reaction mechanisms, kinetics, and thermodynamics. By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products, characterize the structure and energy of transition states, and calculate activation energies. A study on the reaction of dimethyl carbonate with methylamine, for example, utilized quantum chemical methods to investigate the addition-elimination mechanism. researchgate.net

Emerging Research Directions and Future Perspectives on Dimethyl 2 Amino 3 Methylsuccinate

Exploration of Unconventional Synthetic Routes and Novel Methodological Advancements

The synthesis of Dimethyl 2-amino-3-methylsuccinate has traditionally relied on conventional organic chemistry methods. However, the future of its synthesis lies in the exploration of unconventional routes that offer greater efficiency, selectivity, and sustainability.

One of the most promising areas of research is the use of enzymatic catalysis. Ene-reductases, for example, have shown significant potential in the asymmetric synthesis of related compounds like Dimethyl 2-methylsuccinate. mdpi.com The application of these enzymes to the synthesis of this compound could provide a highly stereoselective and environmentally benign alternative to traditional chemical catalysis. The specificity of enzymes could allow for the precise installation of the amino group and the methyl group at the desired stereocenters.

Another avenue of exploration is the development of novel multi-component reactions. Three-component reactions, which involve the simultaneous combination of three different starting materials, offer a streamlined approach to building molecular complexity. Research into the development of a three-component reaction involving a suitable amine, a methyl-substituted succinate (B1194679) precursor, and a methylating agent could lead to a highly convergent and atom-economical synthesis of the target molecule. A recent novel synthesis of racemic and enantiomerically enriched dimethyl α-methylphosphoserinate utilized a three-component reaction, highlighting the potential of this strategy for creating complex amino acid derivatives. researchgate.net

Furthermore, the use of flow chemistry is an emerging area that could revolutionize the synthesis of this compound. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch processes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Catalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of specific enzymes (e.g., aminotransferases, methyltransferases) for the target molecule. |

| Multi-component Reactions | High atom economy, reduced number of synthetic steps, increased molecular complexity in a single step. | Design of novel three-component reactions with readily available starting materials. |

| Flow Chemistry | Precise reaction control, improved safety, enhanced scalability, potential for automation. | Optimization of reaction conditions in a continuous flow setup for the synthesis of this compound. |

Expanding the Scope of Applications in Interdisciplinary Research Domains

While the current applications of this compound are not extensively documented, its structure suggests a wide range of potential uses across various scientific disciplines. As a chiral building block, it can serve as a valuable starting material for the synthesis of more complex molecules with potential biological activity.

In the field of medicinal chemistry, the amino acid-like structure of this compound makes it an interesting scaffold for the design of peptidomimetics. These are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. By incorporating this constrained, non-proteinogenic amino acid derivative into peptide sequences, researchers could develop novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

In materials science, the diester functionality of this compound could be exploited for the synthesis of novel polymers. The presence of both an amino group and two ester groups allows for a variety of polymerization strategies, potentially leading to the creation of biodegradable and functional polymers with applications in drug delivery, tissue engineering, and environmentally friendly plastics.

Furthermore, the chiroptical properties of this molecule could be of interest in the development of new chiral sensors or as a chiral dopant in liquid crystal displays. The specific rotation and circular dichroism of its enantiomers could be utilized for the detection and quantification of other chiral molecules.

| Research Domain | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of peptidomimetics and novel drug candidates. | The constrained, non-proteinogenic amino acid structure can impart unique conformational properties to peptides, potentially enhancing their biological activity and stability. |

| Materials Science | Development of biodegradable and functional polymers. | The di-functionality (amino and ester groups) allows for various polymerization strategies to create novel materials. |

| Chiral Technologies | Design of chiral sensors and liquid crystal dopants. | The inherent chirality and potential for specific interactions with other chiral molecules. |

Addressing Challenges and Identifying Opportunities in Stereocontrolled Synthesis of this compound

The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers. The ability to selectively synthesize a single, desired stereoisomer is crucial for its application in areas such as pharmaceuticals, where different stereoisomers can have vastly different biological activities.

A significant challenge in the stereocontrolled synthesis of this molecule is the development of catalysts and reaction conditions that can effectively control the stereochemistry at both chiral centers simultaneously. Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is a powerful tool for achieving high enantioselectivity. However, finding a catalyst that is effective for the specific substrate and reaction type can be a complex and time-consuming process.

The use of enzymes, as mentioned earlier, presents a significant opportunity to overcome these challenges. The inherent chirality of enzyme active sites can provide exquisite control over the stereochemical outcome of a reaction. For instance, in the asymmetric synthesis of Dimethyl 2-methylsuccinate, different ene-reductases were able to produce either the (R) or (S) enantiomer with high enantiomeric excess. mdpi.com This highlights the potential for identifying or engineering enzymes that can selectively produce a specific stereoisomer of this compound.

Another opportunity lies in the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed. While this method can be highly effective, it often requires additional synthetic steps for the attachment and removal of the auxiliary.

| Challenge | Opportunity | Research Direction |

| Achieving high stereoselectivity at two chiral centers. | Asymmetric Catalysis: Development of novel chiral catalysts. | Screening of new ligands for metal-based catalysts and design of new organocatalysts. |

| Substrate specificity of catalysts. | Enzymatic Catalysis: High stereoselectivity and specificity. | High-throughput screening of enzyme libraries and protein engineering to tailor enzyme activity. |

| Multi-step synthesis with chiral auxiliaries. | Substrate-Controlled Diastereoselection: Utilizing existing stereocenters to control the formation of new ones. | Design of synthetic routes that leverage the stereochemical information of chiral starting materials. |

The Role of this compound in Sustainable Chemistry Initiatives and Green Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and use of this compound can be aligned with these principles through several key strategies.

A primary focus is the use of renewable feedstocks. Research into the production of the succinate backbone from biomass-derived sources would be a significant step towards a more sustainable synthesis. Succinic acid is already produced commercially through the fermentation of sugars, and this could serve as a green starting material for the synthesis of its derivatives.

The choice of reagents and solvents is another critical aspect of green chemistry. The use of dimethyl carbonate (DMC) as a methylating agent is a greener alternative to traditional reagents like methyl iodide or dimethyl sulfate, which are highly toxic. rsc.orgresearchgate.net DMC is a non-toxic, biodegradable reagent that can be produced from carbon dioxide and methanol. A novel and efficient method for the modification of amino acids using a dimethyl carbonate and acid system has been developed, demonstrating its potential in sustainable synthesis. rsc.org

Furthermore, the adoption of catalytic methods, particularly enzymatic catalysis, is a cornerstone of green chemistry. Enzymes operate under mild conditions (room temperature and atmospheric pressure) in aqueous media, reducing the energy consumption and the need for hazardous organic solvents. The development of robust and recyclable enzyme systems for the synthesis of this compound would significantly improve the sustainability of its production.

| Green Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Synthesis from bio-based succinic acid. |

| Safer Solvents and Auxiliaries | Use of water or other green solvents in enzymatic reactions. |

| Design for Energy Efficiency | Catalytic reactions at ambient temperature and pressure. |

| Use of Catalysis | Development of highly efficient and recyclable catalysts (enzymes, organocatalysts). |

| Use of Safer Reagents | Employing dimethyl carbonate as a green methylating agent. |

Integration of Machine Learning and AI in the Design and Discovery of this compound Transformations

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. arizona.eduresearchgate.net These powerful computational tools can be applied to accelerate the discovery and optimization of synthetic routes for molecules like this compound.

One of the key applications of ML is in the prediction of reaction outcomes. By training algorithms on large datasets of known chemical reactions, ML models can predict the yield and selectivity of a new reaction with a high degree of accuracy. nih.gov This can save significant time and resources by allowing researchers to prioritize the most promising reaction conditions for experimental validation. Recent studies have shown the successful application of ML for predicting the performance of complex organic reactions. nih.govresearchgate.net

AI can also be used to design entirely new synthetic routes. Retrosynthesis programs, powered by AI, can analyze a target molecule and suggest a series of reactions to synthesize it from simple, commercially available starting materials. These programs can explore a vast chemical space and identify novel and unconventional synthetic pathways that may not be obvious to a human chemist.

Furthermore, AI can be used to optimize the properties of catalysts and enzymes. By analyzing the relationship between the structure of a catalyst and its performance, ML models can suggest modifications to the catalyst that could lead to improved activity and selectivity. This approach has the potential to significantly accelerate the development of highly efficient catalysts for the stereocontrolled synthesis of this compound. The integration of AI in drug discovery is already showing promise in accelerating the design of new molecules and predicting their properties. youtube.comyoutube.com

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Faster optimization of reaction conditions, leading to higher yields and selectivity. |

| Retrosynthesis Design | Discovery of novel and more efficient synthetic routes. |

| Catalyst and Enzyme Optimization | Accelerated development of highly stereoselective catalysts. |

| Virtual Screening | Identification of new potential applications by predicting the interaction of the molecule with biological targets. |

Q & A

Q. What are the recommended safety protocols for handling dimethyl 2-amino-3-methylsuccinate in laboratory settings?

Methodological Answer:

- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks. If inhaled, immediately move to fresh air and seek medical attention .

- In case of skin contact, wash thoroughly with soap and water for 15 minutes; for eye exposure, rinse with copious water and consult a physician .

- Store the compound in a cool, dry environment, away from oxidizing agents, and ensure containers are tightly sealed to prevent hydrolysis or degradation .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the ester and amine functional groups. Compare chemical shifts with structurally related succinate esters (e.g., dimethyl acetylsuccinate) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) can verify molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase HPLC with UV detection (210–254 nm) to assess purity and resolve degradation products .

Q. How can researchers synthesize this compound with high yield and purity?

Methodological Answer:

- Step 1: Start with 2-amino-3-methylsuccinic acid. Use a two-step esterification: protect the amine group with a tert-butoxycarbonyl (Boc) group, then react with methanol in the presence of a catalyst (e.g., HSO or EDC/NHS for milder conditions) .

- Step 2: Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

- Purification: Perform column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

Advanced Research Questions

Q. How can contradictory data on reaction yields under varying catalytic conditions be resolved?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to test variables (e.g., catalyst type, solvent polarity, temperature). For example, compare yields using EDC/NHS versus HSO in esterification .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or NMR to identify intermediate bottlenecks .

- Statistical Analysis: Apply ANOVA to determine significant factors affecting yield discrepancies .

Q. What mechanistic pathways dominate in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Isotopic Labeling: Use -labeled methanol in esterification to trace oxygen incorporation and confirm acyl transfer mechanisms .

- Computational Modeling: Employ density functional theory (DFT) to compare energy barriers for amine vs. ester group reactivity .

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

Q. How can systematic reviews address gaps in environmental stability data for this compound?

Methodological Answer:

- Literature Search Strategy: Use databases like PubMed and SciFinder with keywords: “succinate ester degradation,” “hydrolysis kinetics,” and “photolytic stability.” Exclude non-peer-reviewed sources .

- Meta-Analysis: Pool data on half-life under varying pH and UV exposure. Use random-effects models to account for heterogeneity across studies .

- Sensitivity Analysis: Test robustness by excluding low-quality studies (e.g., those lacking control experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.